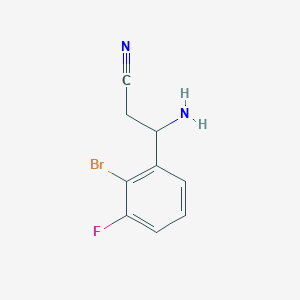
3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8BrFN2. It is a derivative of propanenitrile, featuring an amino group, a bromo group, and a fluoro group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile typically involves the reaction of 2-bromo-3-fluorobenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the following steps:
Formation of an imine: The aldehyde reacts with an amine to form an imine intermediate.
Addition of a nitrile: The imine intermediate reacts with a nitrile source, such as potassium cyanide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and reduction reactions: The amino group can be oxidized to form nitro compounds or reduced to form primary amines.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction reactions: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Coupling reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution reactions: Products include substituted phenylpropanenitriles.
Oxidation reactions: Products include nitro derivatives.
Reduction reactions: Products include primary amines.
Coupling reactions: Products include biaryl compounds.
Scientific Research Applications
3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(4-fluorophenyl)propanoic acid
- 3-Bromo-2-fluorophenylpropanenitrile
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and biological activity compared to similar compounds. The specific arrangement of these groups also allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8BrFN2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
3-amino-3-(2-bromo-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8H,4,13H2 |
InChI Key |
DTFNZIHWGJYEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


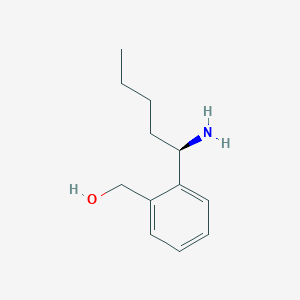
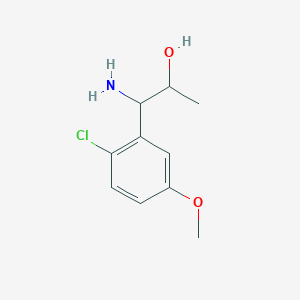

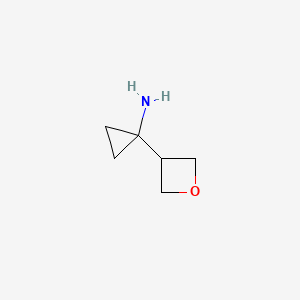
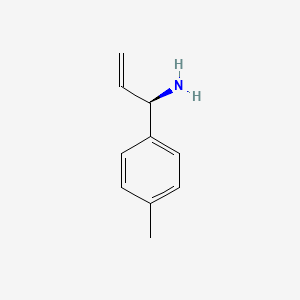
![Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13056673.png)
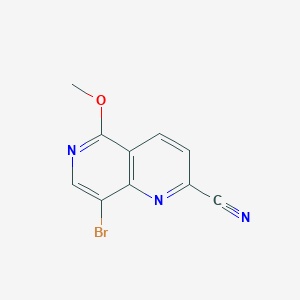
![4-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13056685.png)
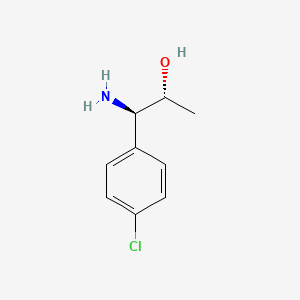
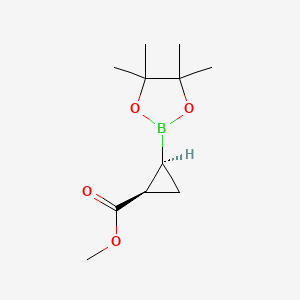
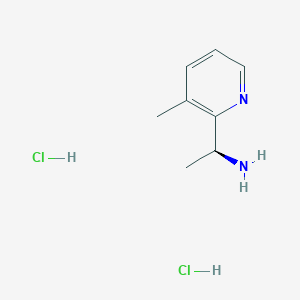
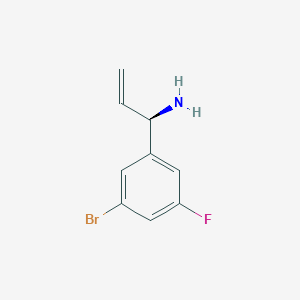
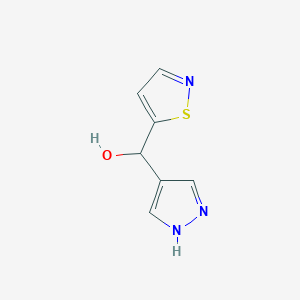
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13056733.png)
